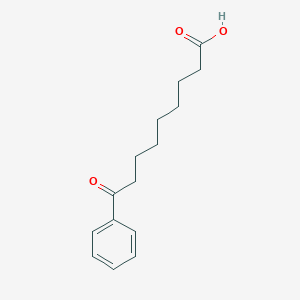

9-Oxo-9-phenylnonanoic acid

Übersicht

Beschreibung

9-Oxo-9-phenylnonanoic acid is a chemical compound with the molecular formula C15H20O3 It is characterized by the presence of a phenyl group attached to a nonanoic acid chain, with a ketone functional group at the ninth carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9-phenylnonanoic acid typically involves the oxidation of 9-phenylnonanoic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate alcohol, which is further oxidized to the ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also explored to minimize the environmental impact of the production process.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature.

Substitution: Electrophilic reagents such as halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C15H20O3

IUPAC Name: 9-oxo-9-phenylnonanoic acid

CAS Number: 16269-05-9

The compound features a phenyl group attached to a nonanoic acid chain with a ketone functional group at the ninth carbon position. This unique structure contributes to its diverse applications.

Chemistry

- Intermediate in Organic Synthesis: this compound serves as a key intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives, facilitating the development of new compounds for research purposes.

Biology

- Enzyme Interaction Studies: The compound is studied for its potential role in metabolic pathways and enzyme inhibition. The ketone group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity and influencing biochemical pathways.

- Biochemical Research: Its interactions with proteins can provide insights into molecular mechanisms underlying various biological processes.

Medicine

- Therapeutic Properties: Research has indicated potential anti-inflammatory and anticancer activities of this compound. Studies are ongoing to explore its efficacy in drug development, particularly in targeting specific diseases.

- Drug Development: The compound's ability to modify biological activity makes it a candidate for further exploration in pharmaceutical applications.

Industry

- Production of Specialty Chemicals: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its unique chemical properties enable the synthesis of high-value products in industrial applications.

Case Studies and Research Findings

Several studies have highlighted the applications and potential benefits of this compound:

-

Synthesis of Complex Molecules:

- Researchers have successfully synthesized novel compounds using this compound as an intermediate, demonstrating its utility in organic chemistry.

-

Biological Activity:

- Investigations into its anti-inflammatory properties have shown promising results, suggesting that this compound may be effective in therapeutic contexts.

-

Industrial Applications:

- Case studies on the use of this compound in producing specialty chemicals indicate that it can enhance product performance due to its unique chemical characteristics.

Wirkmechanismus

The mechanism of action of 9-Oxo-9-phenylnonanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

9-Oxononanoic acid: Similar structure but lacks the phenyl group.

9-Phenyl-7-oxononanoic acid: Similar structure with the ketone group at a different position.

Uniqueness: 9-Oxo-9-phenylnonanoic acid is unique due to the presence of both a phenyl group and a ketone functional group at the ninth carbon position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

9-Oxo-9-phenylnonanoic acid, a medium-chain fatty acid derivative, has garnered attention for its potential biological activities. This compound is characterized by a ketone functional group at the ninth carbon and a phenyl substituent, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₈H₃₄O₃

- Molecular Weight : 290.47 g/mol

- Solubility : Slightly soluble in water, more soluble in organic solvents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including modulation of enzyme activity and potential anti-inflammatory effects.

Enzyme Modulation

One significant finding is that this compound induces phospholipase A2 activity, leading to increased thromboxane A2 production in human blood. This suggests a role in inflammatory pathways and platelet activation .

Study 1: Phospholipase A2 Activation

A study published in the Journal of Clinical Biochemistry and Nutrition demonstrated that 9-Oxo-nonanoic acid (a related compound) activates phospholipase A2, which is crucial for the release of arachidonic acid from membrane phospholipids. This process is a precursor to the synthesis of various eicosanoids, including thromboxanes and prostaglandins, which play significant roles in inflammation and hemostasis .

| Compound | Effect on Phospholipase A2 | Thromboxane A2 Production |

|---|---|---|

| This compound | Induces activity | Increased production |

Study 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research has indicated that compounds similar to this compound can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibiting FAAH may enhance endocannabinoid signaling, potentially offering therapeutic benefits for pain relief and inflammation .

The biological activity of this compound is likely mediated through its ability to interact with lipid membranes and enzymes involved in inflammatory processes. The presence of the phenyl group may facilitate binding to specific receptors or enzymes, enhancing its efficacy as a modulator of biological pathways.

Eigenschaften

IUPAC Name |

9-oxo-9-phenylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c16-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(17)18/h4-6,9-10H,1-3,7-8,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUPULAAJVYXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302717 | |

| Record name | 9-Oxo-9-phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53702-23-1, 16269-05-9 | |

| Record name | NSC153057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxo-9-phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.